(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

Molecular weight reduction Lead optimization Ligand efficiency

(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one (CAS 1354008-63-1) is a chiral synthetic small molecule with molecular formula C18H29N3O and a molecular weight of 303.4 g/mol, supplied at ≥95% purity (up to 98% from select vendors). This compound belongs to the N-benzyl-N-methyl-4-aminopiperidine class and features an (S)-valine-derived α-amino ketone moiety directly attached to the piperidine ring at the 1-position via a carbonyl linkage, distinguishing it from methylene-linked or positionally isomeric analogs.

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
Cat. No. B7918303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
Molecular FormulaC18H29N3O
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2)N
InChIInChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-9-16(10-12-21)20(3)13-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,19H2,1-3H3/t17-/m0/s1
InChIKeyRFQOZXDMQKMCHI-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one: Procurement-Grade Physicochemical Specifications and Structural Identity


(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one (CAS 1354008-63-1) is a chiral synthetic small molecule with molecular formula C18H29N3O and a molecular weight of 303.4 g/mol, supplied at ≥95% purity (up to 98% from select vendors) . This compound belongs to the N-benzyl-N-methyl-4-aminopiperidine class and features an (S)-valine-derived α-amino ketone moiety directly attached to the piperidine ring at the 1-position via a carbonyl linkage, distinguishing it from methylene-linked or positionally isomeric analogs. Its computed physicochemical descriptors—cLogP of 3.09, topological polar surface area (tPSA) of 38.13 Ų, zero hydrogen bond donors (HBD = 0), and 4 rotatable bonds—place it within favorable oral drug-likeness space (Lipinski Rule of 5 compliant) [1].

Why (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one Cannot Be Interchanged with Methylene-Linked, Positional, or N-Alkyl Analogs


Compounds within this benzyl-methyl-amino piperidine valine-derived ketone series differ by three critical structural variables—the presence or absence of a methylene spacer between the piperidine ring and the benzyl-methyl-amino group, the ring substitution position (3- vs. 4-), and the N-alkyl substituent (methyl vs. ethyl)—each of which independently alters molecular weight (range: 303.4–331.5 g/mol), hydrogen bond donor count (0 vs. 1), cLogP (~2.9–3.1), tPSA (~35–44 Ų), and rotatable bond count (4 vs. 6) . Furthermore, the direct amine attachment to the piperidine 4-position has been identified as a structural determinant relevant to phospholipidosis risk, as demonstrated by the metabolite N-benzyl-4-(methylamino)piperidine (BMP)—a motif present in the SUN13837 series whose phospholipidosis-inducing potential (PLIP) is governed by the second basic pKa (pKa2) of the diamine fragment [1] [2]. These structural distinctions render in-class substitution without revalidation of pharmacological and toxicological profiles unreliable.

Quantitative Differentiation Evidence for (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one Against Closest Analogs


Molecular Weight and Formula Distinction vs. Methylene-Linked Analog: A 14.1 Da Reduction Eliminating One Carbon and Two Hydrogens

The target compound (CAS 1354008-63-1) has a molecular formula of C18H29N3O and MW of 303.4 g/mol . The direct methylene-linked analog (CAS 1354003-38-5) bears an additional CH₂ spacer between the piperidine ring and the benzyl-methyl-amino group, yielding C19H31N3O and MW of 317.5 g/mol—a difference of +14.1 Da (+4.6%) . This mass increase dilutes ligand efficiency (LE) when normalized to heavy atom count (23 vs. 22 heavy atoms). The 3-position methylene-linked isomer (CAS 1354027-21-6) shares the same formula C19H31N3O and MW 317.5 as the 4-position methylene analog, confirming that the mass differential is driven by the methylene insertion rather than regiochemistry .

Molecular weight reduction Lead optimization Ligand efficiency

Hydrogen Bond Donor Count of Zero vs. HBD = 1 in Methylene-Linked Analogs: Consequence for CNS Permeability and Phospholipidosis Risk

The target compound has zero hydrogen bond donors (HBD = 0) [1]. In contrast, the methylene-linked analog (CAS 1354003-38-5) bears a secondary amine proton on the exocyclic nitrogen, giving HBD = 1 [2]. This single HBD difference is significant because hydrogen bond donor count is one of the strongest negative correlates of blood-brain barrier (BBB) penetration. In the SUN13837 FGFR modulator program, Sakai et al. demonstrated that reducing HBD count was a key strategy to improve brain exposure (total brain-to-plasma partition ratio, Kp), with compound 17 (reduced HBD) showing enhanced recovery of coordinated movement in a rat acute stroke model at 1 mg/kg oral dosing [3]. Furthermore, the diamine fragment N-benzyl-4-(methylamino)piperidine (BMP, HBD = 1) was identified as the phospholipidosis-inducing metabolite of SUN13837, and its PLIP was shown to correlate with the second basic pKa (pKa2) [4]. The target compound, lacking this free amine proton, is structurally precluded from generating an analogous BMP-type diamine upon hydrolytic metabolism.

Blood-brain barrier penetration CNS drug design Phospholipidosis

Reduced Rotatable Bond Count (RB = 4 vs. 6): Entropic and Conformational Advantage

The target compound possesses 4 rotatable bonds (RB = 4) [1], whereas the methylene-linked analog (CAS 1354003-38-5) has 6 rotatable bonds [2]. The insertion of a single methylene spacer adds two rotatable bonds (CH₂–N and CH₂–piperidine), increasing conformational flexibility. Rotatable bond count is a well-established inverse correlate of oral bioavailability; Veber et al. (DOI: 10.1021/jm020017n) demonstrated that compounds with ≤10 rotatable bonds and tPSA ≤140 Ų have a higher probability of good oral bioavailability in rats. While both compounds fall within favorable ranges, the target compound's RB = 4 represents a 33% reduction in rotatable bond count relative to the methylene analog, reducing the entropic penalty upon target binding and potentially improving the probability of achieving crystalline solid forms.

Conformational restriction Oral bioavailability Rotatable bonds

cLogP and tPSA Differentiation: Optimized CNS Multiparameter Optimization (MPO) Profile

The target compound has a computed cLogP of 3.09 and tPSA of 38.13 Ų [1], yielding a CNS MPO desirability profile distinct from the methylene-linked analog (cLogP ~2.92, tPSA ~44.37 Ų) . The target compound's cLogP is 0.17 log units higher (indicating modestly enhanced lipophilicity), while its tPSA is approximately 6.2 Ų lower. Critically, the target compound has HBD = 0 vs. HBD = 1 for the comparator. According to the CNS MPO scoring paradigm (Wager et al., ACS Chem. Neurosci. 2010), HBD ≤ 0.3 is a key determinant for favorable BBB penetration. The combination of cLogP 3.09 and tPSA 38.13 places the target compound within the optimal CNS drug-like chemical space: cLogP between 1–4 and tPSA < 70 Ų.

CNS MPO score Lipophilicity Polar surface area

Stereochemical Fidelity: Defined (S)-Configuration at the Valine α-Carbon Ensures Reproducible Pharmacological Interaction

The target compound is specified as the single (S)-enantiomer at the valine α-carbon center . Racemic or (R)-enantiomer forms of this compound class, if procured, would introduce a confounding variable: the stereochemistry at the α-amino ketone center determines the three-dimensional presentation of the amino and isopropyl groups to chiral biological targets. The premium placed on (S)-stereochemistry is underscored by the product cataloging practices of multiple suppliers, who explicitly label the (S)-configuration, and by LeYan's provision of 98% purity specifications that extend to stereochemical integrity . In the broader benzyl-piperidine amino acid derivative class, (S)- and (R)-enantiomers have shown differential activity at neurotransmitter receptors, as seen in N-benzylpiperidine α7 nAChR antagonists where stereochemistry modulated IC50 values by several-fold [1].

Stereochemistry Enantiomeric purity Chiral resolution

N-Methyl vs. N-Ethyl Substituent: Tuning Steric Bulk and Lipophilicity Without Mass Penalty

The target compound bears an N-methyl substituent on the benzyl-amino group (C18H29N3O, MW 303.4) . The N-ethyl analog with the methylene linker (CAS 1354026-74-6) has the formula C20H33N3O and MW 331.5 g/mol , representing a combined increase of C₂H₄ and a mass gain of +28.1 Da (+9.3%) from both chain extension and ethyl substitution. When isolating the N-alkyl effect, an N-ethyl analog without methylene linker would be expected to have C19H31N3O (same formula as the methylene-linked N-methyl analog) and MW 317.5. The N-methyl choice in the target compound therefore provides a sterically more compact N-alkyl group that reduces molecular bulk while maintaining the tertiary amine character that eliminates the HBD liability. Within the broader N-benzylpiperidine pharmacophore class, the N-methyl group has been shown to confer distinct receptor subtype selectivity profiles at nicotinic acetylcholine receptors compared to larger N-alkyl groups [1].

N-alkyl substitution Steric effects Lipophilic efficiency

Evidence-Based Research and Procurement Scenarios for (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one


CNS Drug Discovery Programs Requiring Zero HBD and Optimized Brain Penetration Physicochemistry

For medicinal chemistry programs targeting CNS indications where blood-brain barrier penetration is critical, the target compound's HBD = 0, cLogP 3.09, and tPSA 38.13 Ų profile [1] provides a differentiated starting scaffold. Unlike the methylene-linked analog (HBD = 1, tPSA 44.37), this compound does not carry the structural alert for carboxylesterase-mediated hydrolysis to a phospholipidosis-inducing diamine metabolite of the BMP class [2]. The SUN13837 program demonstrated that reducing HBD while retaining FGFR modulatory activity improved brain exposure (Kp) and maintained in vivo neuroprotective efficacy at 1 mg/kg oral dosing in a rat cerebral embolism model [2]. The target compound's direct amine-piperidine linkage structurally precludes BMP formation, addressing a key toxicity liability that derailed earlier clinical candidates in this chemical space.

Structure-Activity Relationship (SAR) Exploration of Benzyl-Amino Piperidine Pharmacophores with Minimal Conformational Flexibility

The target compound's RB = 4 vs. RB = 6 for methylene-linked analogs [1] [3] makes it a superior tool for SAR studies where conformational restriction is desired. The elimination of two rotatable bonds through direct amine attachment to the piperidine ring reduces conformational entropy, which may translate to sharper SAR trends and improved ligand efficiency. The defined (S)-stereochemistry at the valine α-carbon ensures that stereochemical noise does not confound SAR interpretation. Its availability at 98% purity from suppliers such as LeYan supports rigorous quantitative SAR campaigns requiring high-confidence analytical characterization.

FGFR Modulator Follow-Up Chemistry: Escaping the BMP Phospholipidosis Liability

The direct amine-piperidine linkage in the target compound structurally distinguishes it from the carboxylesterase-labile amide/ester bond found in SUN13837, whose hydrolysis generates the PLIP-positive diamine metabolite N-benzyl-4-(methylamino)piperidine (BMP) [2]. Sakai et al. established that diamine pKa2 < 6.2 is predictive of low PLIP, and the target compound's fragmentation pattern does not yield a free diamine upon metabolic hydrolysis [4]. For research groups investigating follow-up compounds to SUN13837 or developing novel FGFR modulators for neurodegenerative indications, the target compound represents a structurally pre-optimized building block that eliminates the metabolic pathway responsible for the BMP toxicity alert while retaining the benzyl-methyl-amino piperidine pharmacophore.

Procurement-Driven Lead Optimization: Selecting the Lowest-MW Benzyl-Methyl-Amino Piperidine Valine Ketone for Fragment-Based or Ligand-Efficiency-Driven Design

With MW of 303.4 g/mol, the target compound is the lowest molecular weight member among closely related analogs that retain both the benzyl-methyl-amino piperidine and the (S)-valine ketone pharmacophores [1]. The methylene-linked analog (MW 317.5; +4.6%) and the N-ethyl variants (MW 317.5–331.5; +4.6% to +9.3%) carry incremental mass without demonstrated gains in on-target potency . For fragment-based drug discovery or ligand-efficiency-driven optimization, the target compound offers the most atom-economical scaffold in this sub-series, maximizing the probability of achieving target potency while leaving more room for subsequent synthetic elaboration within the Rule of 5 boundaries.

Quote Request

Request a Quote for (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.